

An Overview of a Promising Dithiophene Compound

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Compound of Interest

Compound Name: [2,2'-Bithiophene]-5,5'-dicarboxaldehyde

Cat. No.: B188401

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IUPAC Name: thieno[3,2-b]thiophene-2,5-dicarboxylic acid Molecular Formula: $C_8H_4O_4S_2$ CAS Number: 18646-81-6

This guide focuses on thieno[3,2-b]thiophene-2,5-dicarboxylic acid, a key dithiophene compound. While the molecular formula $C_{10}H_6O_2S_2$ was initially specified, thieno[3,2-b]thiophene-2,5-dicarboxylic acid ($C_8H_4O_4S_2$) is a more extensively documented and scientifically significant derivative of the dithiophene core, serving as a foundational building block in various research applications, including drug development and materials science. This document provides a comprehensive overview of its synthesis, characterization, and applications for researchers, scientists, and drug development professionals.

Physicochemical and Biological Activity Data

The following table summarizes key quantitative data for thieno[3,2-b]thiophene-2,5-dicarboxylic acid and some of its derivatives.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Biological Activity/Property	Reference
Thieno[3,2-b]thiophene-2,5-dicarboxylic acid	C ₈ H ₄ O ₄ S ₂	228.25	>300	Precursor for MOFs and organic semiconductors	[1] [2]
Dimethyl thieno[3,2-b]thiophene-2,5-dicarboxylate	C ₁₀ H ₈ O ₄ S ₂	256.3	231-232	Intermediate in synthesis	[3]
Thieno[3,2-b]thiophene-2-carboxylic acid derivative (Compound 13)	Not specified	Not specified	Not specified	Potent GPR35 agonist	[4]
Thieno[3,2-b]thiophene-2-carboxylic acid derivative (Compound 30)	Not specified	Not specified	Not specified	High efficacy for β-arrestin translocation (GPR35)	[4]
Thieno[3,2-b]thiophene-2-carboxylic acid derivative (Compound 36)	Not specified	Not specified	Not specified	High efficacy for β-arrestin translocation (GPR35)	[4]

Experimental Protocols

Synthesis of Thieno[3,2-b]thiophene-2,5-dicarboxylic Acid

A versatile method for synthesizing the thieno[3,2-b]thiophene core involves the reaction of 3-nitrothiophene-2,5-dicarboxylates with sulfur nucleophiles, followed by cyclization.^{[3][5]} A detailed protocol for a related synthesis is described below.

Synthesis of Dimethyl 3-(Alkylthio)thiophene-2,5-dicarboxylates as precursors:

- **Reduction of Disulfide:** In a round-bottom flask, dissolve the starting disulfide derivative in DMF. Add NaBH_4 to the solution and stir at 75°C for 15 minutes to achieve reduction.
- **Quenching:** Quench the excess NaBH_4 by carefully adding methanol.
- **Alkylation:** Add an appropriate alkylating agent to the reaction mixture and stir for 20 minutes at room temperature.
- **Work-up:** Extract the product with a suitable organic solvent, dry over anhydrous MgSO_4 , and concentrate under reduced pressure.
- **Purification:** Purify the crude product by crystallization or column chromatography.

Base-promoted Cyclization to form the Thieno[3,2-b]thiophene core:

- **Reaction Setup:** In a flask, suspend the purified 3-(alkylthio)thiophene-2,5-dicarboxylate precursor in a suitable solvent such as a mixture of toluene and methanol.
- **Addition of Base:** Add a base, for example, $\text{Mg}(\text{OMe})_2$, to the suspension.
- **Reaction Conditions:** Heat the reaction mixture at 90°C for 2 hours.
- **Acidification:** After cooling, acidify the reaction mixture to precipitate the thieno[3,2-b]thiophene derivative.
- **Isolation:** Isolate the product by filtration, wash with water, and dry.

Characterization Methods

The synthesized compounds are typically characterized using a variety of analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to determine the chemical structure of the compounds.[3]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition.[3]
- Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.[1]
- Elemental Analysis: Provides the percentage composition of elements (C, H, N, S) in the compound.[1]
- Melting Point Analysis: Used to determine the purity of the synthesized compounds.[3]

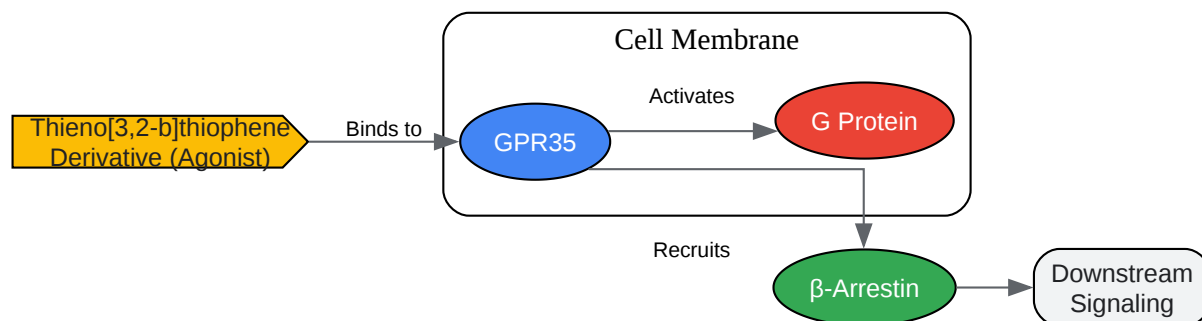
Applications in Drug Development and Signaling Pathways

Derivatives of the thieno[3,2-b]thiophene core have shown significant promise in drug discovery, particularly as modulators of key signaling pathways.

GPR35 Agonism

Thieno[3,2-b]thiophene-2-carboxylic acid derivatives have been identified as agonists of the G protein-coupled receptor 35 (GPR35).[4] GPR35 is an orphan receptor that is implicated in various physiological and pathological processes, making it an attractive target for drug development.

Activation of GPR35 by these agonists can lead to the recruitment of β -arrestin, a key event in G protein-coupled receptor signaling that can lead to receptor desensitization and internalization, as well as initiating distinct signaling cascades.



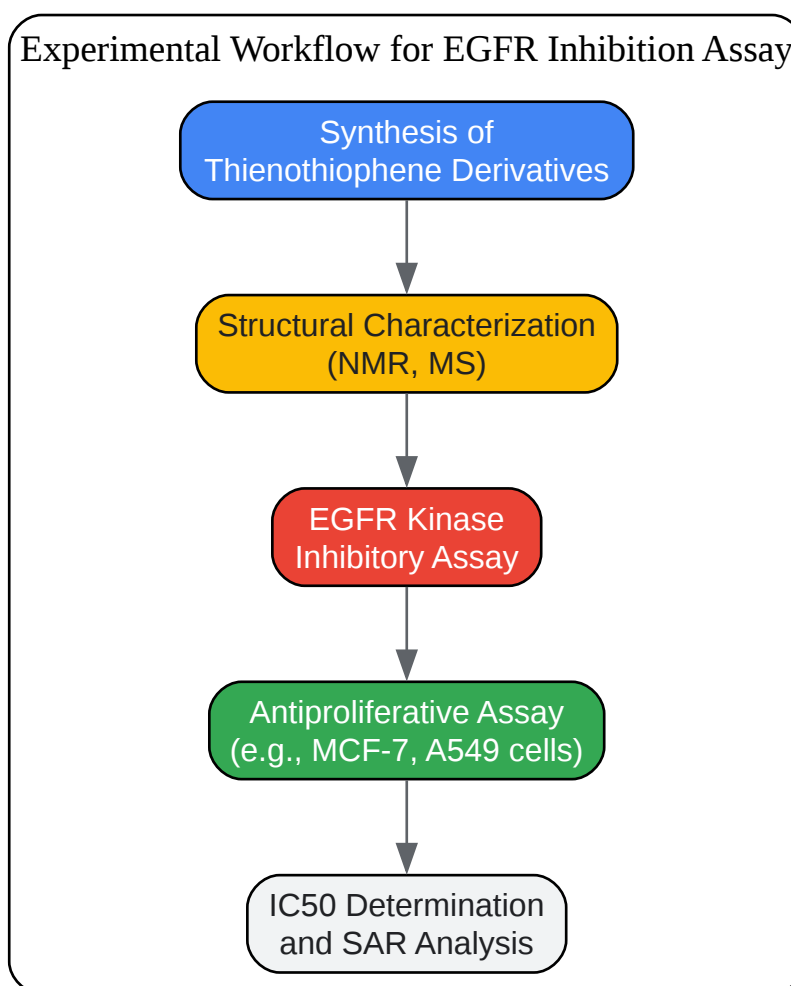
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Caption: GPR35 signaling pathway activated by a thieno[3,2-b]thiophene derivative.

EGFR Inhibition

Thieno[2,3-b]thiophene derivatives, isomeric to the main compound of this guide, have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR).[6] EGFR is a crucial signaling protein that, when dysregulated, can lead to uncontrolled cell growth and cancer. Inhibiting its kinase activity is a validated strategy in oncology.

Experimental Workflow for EGFR Inhibition Assay



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